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Introduction and Principle
The in-gel proteasome activity assay is a powerful technique used to assess the activity of

different proteasome complexes within a sample.[1][2] This method combines native

polyacrylamide gel electrophoresis (PAGE) with a fluorogenic activity assay to visualize and

quantify the activity of various proteasome isoforms, such as the 26S and 20S proteasomes.[1]

[3] Native PAGE separates protein complexes based on their size, charge, and shape,

preserving their native conformation and enzymatic activity.[1][4]

Following electrophoresis, the gel is incubated with a specific fluorogenic substrate. For

measuring the trypsin-like activity of the proteasome, the substrate Ac-Arg-Leu-Arg-AMC (Ac-
RLR-AMC) is utilized.[5][6][7] The proteasome's β2 subunit is primarily responsible for this

trypsin-like activity, cleaving after basic residues. In its intact form, Ac-RLR-AMC is non-

fluorescent. Upon cleavage by active proteasomes within the gel, the fluorophore 7-amino-4-

methylcoumarin (AMC) is released. This liberated AMC fluoresces upon excitation with UV light

(typically around 380 nm), emitting light at approximately 440-460 nm.[5][6][7] The intensity of

the fluorescent bands directly corresponds to the level of proteasome activity at that specific

location in the gel.[8] Subsequent immunoblotting of the same gel allows for the quantification

of the amount of each proteasome complex, enabling the determination of specific activity

(activity per unit of proteasome).[1][2]
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This application note provides a detailed protocol for performing an in-gel proteasome activity

assay using Ac-RLR-AMC, along with guidelines for data analysis and presentation.

Data Presentation
The quantitative data obtained from in-gel proteasome activity assays can be summarized in

tables for clear comparison of proteasome activity and abundance under different experimental

conditions.

Table 1: Quantification of Proteasome Complex Abundance via Immunoblotting.

This table illustrates how the relative amounts of different proteasome complexes (30S, 26S,

and 20S) can be quantified from an immunoblot of a native gel. The data is typically obtained

using densitometry software.[1][2]

Lane Band No.
Proteasome
Complex

Relative
Front (Rf)

Adjusted
Volume
(Intensity)

Relative
Abundance
(%)

1 1 30S (Control) 0.25 8,543,210 15.2

1 2 26S (Control) 0.38 25,678,940 45.7

1 3 20S (Control) 0.51 21,987,650 39.1

2 1 30S (Treated) 0.25 7,987,650 14.0

2 2 26S (Treated) 0.38 22,456,780 39.4

2 3 20S (Treated) 0.51 26,543,210 46.6

Table 2: Relative Trypsin-Like Proteasome Activity in Different Cell Lines.

This table provides an example of how to present the relative trypsin-like activity of different

proteasome complexes across various cell lines, as determined by the in-gel assay with Ac-
RLR-AMC. Activity is normalized to the amount of each proteasome complex.
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Cell Line Proteasome Complex
Relative Trypsin-Like
Activity (Normalized to
Control)

HEK293T 26S 1.00

20S 0.45

HeLa 26S 1.25

20S 0.55

Jurkat 26S 0.85

20S 0.30

Table 3: Effect of Proteasome Inhibitors on Trypsin-Like Activity.

This table demonstrates the dose-dependent effect of a proteasome inhibitor on the trypsin-like

activity of the 26S proteasome in a specific cell line.

Inhibitor Concentration
26S Proteasome Trypsin-
Like Activity (Relative
Fluorescence Units)

% Inhibition

0 µM (Control) 15,432 0

10 µM 8,123 47.4

50 µM 3,548 77.0

100 µM 1,234 92.0

Experimental Protocols
Protocol 1: Cell Lysis for Native Proteasome Extraction
This protocol describes the preparation of cell lysates under non-denaturing conditions to

maintain proteasome integrity and activity.[1][9]

Materials:
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Cell pellet

Phosphate-buffered saline (PBS), ice-cold

Lysis Buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 10% glycerol, 1 mM ATP, 1 mM DTT)

Protease inhibitor cocktail (optional, do not use if it inhibits proteasome)

Dounce homogenizer or sonicator

Refrigerated microcentrifuge

Procedure:

Wash the cell pellet with ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.

Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer.

Lyse the cells by either douncing on ice for 20-30 strokes or by sonication (e.g., 3 cycles of

10 seconds on, 20 seconds off). Keep the sample on ice throughout the process to prevent

heating.

Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris.

Carefully collect the supernatant containing the soluble proteasome complexes.

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA

assay). It is critical to be precise as there are no reliable loading controls for native gels.[1]

Aliquot the lysate and store at -80°C. Avoid repeated freeze-thaw cycles as this can lead to a

loss of proteasome activity.[1][9]

Protocol 2: Native Polyacrylamide Gel Electrophoresis
(PAGE)
This protocol outlines the separation of proteasome complexes on a native polyacrylamide gel.

Materials:
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3-8% Tris-Acetate precast gels or hand-casted native polyacrylamide gels

Native PAGE running buffer (e.g., 25 mM Tris, 192 mM Glycine, pH 8.3, supplemented with 1

mM ATP and 5 mM MgCl₂)

Native sample loading buffer (5X): 250 mM Tris-HCl pH 6.8, 50% glycerol, 0.05%

Bromophenol Blue

Cell lysate from Protocol 1

Electrophoresis apparatus

Procedure:

Assemble the electrophoresis apparatus according to the manufacturer's instructions. Fill the

inner and outer chambers with cold Native PAGE running buffer.

Prepare the protein samples by mixing 15-20 µg of total protein with the native sample

loading buffer to a final concentration of 1X. The total volume should not exceed the well

capacity.[1][9]

Carefully load the samples into the wells of the native gel.

Run the gel at a constant voltage (e.g., 150 V) for 4-5 hours at 4°C.[9] The cold temperature

is crucial for maintaining protein stability and activity.

Protocol 3: In-Gel Proteasome Activity Assay
This protocol details the detection of proteasome activity within the native gel using the Ac-
RLR-AMC substrate.

Materials:

Native gel from Protocol 2

Assay Buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM ATP, 1 mM DTT)

Ac-RLR-AMC substrate stock solution (e.g., 10 mM in DMSO)
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Incubation box (light-protected)

Gel imaging system with UV transilluminator (Excitation: ~380 nm, Emission: ~460 nm)

Procedure:

After electrophoresis, carefully remove the gel from the cassette.

Prepare the reaction solution by diluting the Ac-RLR-AMC stock solution into the Assay

Buffer to a final concentration of 50-100 µM.

Place the gel in a light-protected incubation box and add enough reaction solution to

completely submerge the gel.

Incubate the gel at 37°C for 30-60 minutes.[9] The incubation time may need to be optimized

depending on the sample's proteasome activity.

After incubation, carefully remove the gel from the reaction solution.

Immediately visualize the fluorescent bands using a gel imaging system equipped with a UV

transilluminator.[9] Capture the image for later analysis.

Protocol 4: Immunoblotting for Proteasome
Quantification
This protocol describes the transfer of proteins from the native gel to a membrane for the

quantification of proteasome complexes.

Materials:

Native gel after activity assay

SDS-containing transfer buffer (e.g., 25 mM Tris, 192 mM Glycine, 0.05% SDS, 20%

methanol)

PVDF membrane

Primary antibody against a proteasome subunit (e.g., anti-PSMA1)
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HRP-conjugated secondary antibody

Chemiluminescent substrate

Western blotting apparatus and imaging system

Procedure:

Equilibrate the gel in transfer buffer for 15-20 minutes. The inclusion of SDS in the transfer

buffer helps to denature the proteins and facilitate their transfer to the membrane.

Activate the PVDF membrane in methanol for 1-2 minutes, then equilibrate in transfer buffer.

Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge) and

perform the protein transfer according to standard Western blotting procedures (e.g., wet

transfer at 100 V for 1-2 hours at 4°C).

After transfer, block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or

BSA in TBST) for 1 hour at room temperature.

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

Wash the membrane three times with TBST for 10 minutes each.

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room

temperature.

Wash the membrane three times with TBST for 10 minutes each.

Add the chemiluminescent substrate and capture the image using a Western blot imaging

system.

Quantify the band intensities using densitometry software.

Mandatory Visualizations
Diagrams
Caption: Experimental Workflow for In-Gel Proteasome Activity Assay.
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Principle of Ac-RLR-AMC Cleavage by Proteasome
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Caption: Principle of Ac-RLR-AMC Cleavage by the Proteasome.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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